molecular formula C10H15N3O5S B5030573 2-Ethoxyethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]propanoate

2-Ethoxyethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]propanoate

Cat. No.: B5030573
M. Wt: 289.31 g/mol
InChI Key: FGSATLXWKQXRKL-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]propanoate: is a complex organic compound with the molecular formula C10H15N3O5S This compound is characterized by the presence of a triazine ring, a sulfanyl group, and an ethoxyethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxyethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]propanoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their structure and activity. The ethoxyethyl ester moiety enhances the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxyethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]propanoate is unique due to the presence of the ethoxyethyl ester moiety, which enhances its solubility and bioavailability compared to similar compounds. This makes it particularly useful in applications requiring high solubility and efficient delivery .

Properties

IUPAC Name

2-ethoxyethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5S/c1-3-17-4-5-18-9(15)6(2)19-8-7(14)11-10(16)13-12-8/h6H,3-5H2,1-2H3,(H2,11,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSATLXWKQXRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C(C)SC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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